3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy group, and a phenyl group attached to a hexahydroimidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone derivative, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Properties
Molecular Formula |
C19H20ClN2O+ |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C19H20ClN2O/c20-16-11-9-15(10-12-16)19(23)14-21(17-6-2-1-3-7-17)18-8-4-5-13-22(18)19/h1-3,6-7,9-12,23H,4-5,8,13-14H2/q+1 |
InChI Key |
JIOZYGAPYXLMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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